N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-phenoxypropanamide
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Overview
Description
N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-phenoxypropanamide is a synthetic organic compound characterized by its complex structure, which includes a furan ring, an oxadiazole moiety, and a phenyl ring linked to a propanamide group
Preparation Methods
Synthetic routes and reaction conditions: The synthesis of N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-phenoxypropanamide typically involves multiple steps.
Formation of the oxadiazole ring: : This can be achieved by reacting furfural with hydrazine hydrate to form a hydrazone, which is then treated with acetic anhydride and sodium acetate to yield the 1,2,4-oxadiazole ring.
Coupling to form the phenyl ring: : The oxadiazole derivative is coupled with 2-bromoacetophenone using a palladium-catalyzed cross-coupling reaction to attach the phenyl ring.
Formation of the amide bond: : Finally, the phenyl-substituted oxadiazole is reacted with phenoxyacetic acid and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired propanamide.
Industrial production methods: Industrial production may involve similar synthetic routes but optimized for scale-up. These optimizations may include more efficient catalysts, solvent recycling, and continuous flow processes to enhance yield and reduce waste.
Chemical Reactions Analysis
Types of reactions:
Oxidation: : This compound may undergo oxidation reactions, particularly at the furan ring, leading to ring-opened products or furanoic acids.
Reduction: : Reduction reactions can target the oxadiazole ring or the nitro groups if present in derivatives, leading to amine-containing products.
Substitution: : Electrophilic or nucleophilic substitution reactions can occur on the phenyl ring or furan ring, depending on the reagents used.
Common reagents and conditions:
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution conditions: : Chlorine, bromine, or nitration mixtures for electrophilic substitution; sodium hydride or Grignard reagents for nucleophilic substitution.
Major products: The reactions can yield various products, such as halo-substituted phenyl derivatives, reduced amine products, or ring-opened carboxylic acids.
Scientific Research Applications
This compound has broad applications across several scientific disciplines:
Chemistry: : It is used as a building block for more complex organic molecules.
Biology: : The unique structure allows it to interact with biological macromolecules, potentially acting as a ligand for enzymes or receptors.
Medicine: : Preliminary research indicates potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: : It can serve as an intermediate in the synthesis of advanced materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
Molecular targets and pathways: The precise mechanism of action depends on the specific application, but generally, it may involve:
Enzyme inhibition or activation: : Binding to the active sites of enzymes, altering their activity.
Receptor interaction: : Binding to cell surface or nuclear receptors, modulating signal transduction pathways.
DNA intercalation: : Inserting between DNA base pairs, potentially interfering with replication or transcription processes.
Comparison with Similar Compounds
N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-phenoxypropanamide stands out due to its combination of a furan ring, oxadiazole moiety, and phenylpropanamide structure. Similar compounds include:
N-(2-((5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)methyl)phenyl)propanamide: : Similar but lacks the phenoxy group, impacting its chemical properties.
N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-phenoxypropanamide:
N-(2-((3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-phenoxypropanamide: : Features a pyridine ring instead of furan, affecting its interaction with biological systems.
Each of these compounds has unique properties and applications, but this compound remains distinct due to its specific structural combination and resultant chemical behavior.
Properties
IUPAC Name |
N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]-2-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4/c1-15(28-17-9-3-2-4-10-17)22(26)23-18-11-6-5-8-16(18)14-20-24-21(25-29-20)19-12-7-13-27-19/h2-13,15H,14H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSLTQIOIGUCQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1CC2=NC(=NO2)C3=CC=CO3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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